4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Kinase inhibition Halogen bonding Conformational analysis

4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326812-04-7) belongs to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid class, a scaffold explored for neurokinin receptor antagonism and as an ATP-mimetic kinase inhibitor platform. The compound incorporates three pharmacophoric features: a rigid spirocyclic core that pre-organizes functional groups, a 2-bromobenzoyl substituent at the N4 position, and an N8-propyl group.

Molecular Formula C18H23BrN2O4
Molecular Weight 411.3 g/mol
CAS No. 1326812-04-7
Cat. No. B6349269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326812-04-7
Molecular FormulaC18H23BrN2O4
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H23BrN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-5-3-4-6-14(13)19/h3-6,15H,2,7-12H2,1H3,(H,23,24)
InChIKeyNMJIBXOHULJNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Spirocyclic Core and N8-Propyl Substitution as Key Differentiation Levers


4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326812-04-7) belongs to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid class, a scaffold explored for neurokinin receptor antagonism [1] and as an ATP-mimetic kinase inhibitor platform [2]. The compound incorporates three pharmacophoric features: a rigid spirocyclic core that pre-organizes functional groups, a 2-bromobenzoyl substituent at the N4 position, and an N8-propyl group. Commercial availability is confirmed at 98% purity (HPLC) with a molecular formula of C18H23BrN2O4 and a molecular weight of 411.29 g/mol . The presence of a carboxylic acid at the C3 position of the oxazolidine ring provides a synthetic handle for further derivatization, including amide coupling or esterification, distinguishing it from non-carboxylic acid analogs in the same spirocyclic series.

Why 1-Oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acids Are Not Interchangeable: The Ortho-Bromo Effect and N8-Propyl Optimization


Generic substitution within the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid family is invalid because the spirocyclic scaffold's conformation, and thus its target engagement, is exquisitely sensitive to both the position of the bromine atom on the benzoyl ring and the N8 alkyl substituent [1]. The 2-bromobenzoyl (ortho) isomer presents a sterically constrained, twisted conformation of the benzoyl group relative to the spirocycle, which directly impacts the spatial orientation of the bromine atom for halogen bonding interactions, a parameter that the 3-bromo (meta) and 4-bromo (para) isomers, which adopt different dihedral angle profiles, cannot replicate [2]. Furthermore, the N8-propyl group modulates lipophilicity (clogP), basicity (pKa of the piperidine nitrogen), and metabolic N-dealkylation susceptibility relative to N8-methyl, N8-ethyl, or N8-benzyl analogs, all of which are documented SAR nodes in related diazaspirocyclic series [1]. Therefore, even analogs with identical molecular formula but different bromine positions (e.g., CAS 1326812-94-5, the 3-bromo isomer) will display divergent binding kinetics, selectivity windows, and ADME profiles, making them non-interchangeable in any structure-activity relationship (SAR) exploration or lead optimization campaign.

Quantitative Differentiation Evidence for 4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid


Ortho-Bromo Conformational Restriction: Impact on ATP-Binding Site Complementarity in Kinase Assays

The ortho-bromo substitution on the benzoyl ring forces a near-orthogonal dihedral angle between the carbonyl plane and the aromatic ring, positioning the bromine atom into a distinct vector space compared to the meta-bromo (CAS 1326812-94-5) and para-bromo (CAS 1326811-13-5) isomers. In a structurally related diazaspiro[4.5]decane kinase inhibitor series, protein crystallography demonstrated that the introduction of ortho-substituents altered the spirocycle conformation and engagement of the glycine-rich P-loop, leading to variations in kinase selectivity profiles [1]. While direct IC50 data for CAS 1326812-04-7 against specific kinases is not publicly available, the reference study establishes that ortho-substitution on the benzoyl group is a critical determinant of binding mode in the ATP pocket [1].

Kinase inhibition Halogen bonding Conformational analysis

N8-Propyl vs. N8-Methyl Lipophilicity and Predicted CNS Permeability in the Neurokinin Antagonist Series

The N8-propyl group on CAS 1326812-04-7 provides calculated logP (clogP) and polar surface area (PSA) values distinct from the N8-methyl analog (CAS 1326808-36-9) and N8-benzyl analog (CAS 1326812-77-4), which are critical determinants of CNS penetration in the neurokinin antagonist class. The Janssen patent on diaza-spiro[4.5]decane neurokinin antagonists explicitly teaches that the nature of the N-substituent on the piperidine ring influences oral bioavailability and CNS penetration, with optimal CNS activity requiring a balance of lipophilicity and basicity [1]. The propyl group (clogP contribution ~1.5) occupies a middle ground between methyl (clogP contribution ~0.5) and benzyl (clogP contribution ~2.5), providing a differentiated physicochemical profile for CNS target engagement without excessive lipophilicity-driven metabolic liability [1].

CNS drug discovery Neurokinin antagonism Lipophilicity

C3-Carboxylic Acid Synthetic Utility Compared to Non-Carboxylic Acid Spirocyclic Analogs

CAS 1326812-04-7 uniquely contains a carboxylic acid at the C3 position of the oxazolidine ring, a feature absent in simpler 1-oxa-4,8-diazaspiro[4.5]decane derivatives such as 1-oxa-4,8-diazaspiro[4.5]decan-3-one (CAS 746543-82-8). This functional group enables direct amide coupling with amine-containing pharmacophores, ester prodrug formation, or conjugation to fluorescent reporters or biotin tags without requiring additional deprotection or oxidation steps [1]. In the kinase inhibitor scaffold study, carboxylic acid-containing spiro[4.5]decane intermediates were essential for generating diverse amide libraries to probe the ATP-binding site, demonstrating the synthetic value of this functionality [1].

Synthetic tractability Fragment coupling Prodrug design

Purity Benchmarking: 98% HPLC Purity vs. Typical Library-Grade Spirocyclic Building Blocks

Commercially available CAS 1326812-04-7 is supplied at 98% purity (HPLC) by reputable vendors such as Leyan (Catalog No. 1196868) , exceeding the typical 95% purity specification common for research-grade spirocyclic building blocks. This higher purity specification reduces the risk of impurities interfering with biological assay results, particularly in sensitive biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), where minor contaminants can distort binding parameters [1]. The compound is also supplied with full analytical traceability (CAS, MDL number MFCD19706434, molecular weight 411.29 g/mol), enabling precise stoichiometric calculations for quantitative biochemical experiments .

Chemical purity Reproducibility Procurement specification

Optimal Use Cases for 4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Where Ortho-Bromo and N8-Propyl Differentiation Yield the Highest Return


Kinase Inhibitor Fragment Expansion and P-Loop Engagement SAR Campaigns

In a kinase inhibitor lead generation program targeting the ATP-binding site, CAS 1326812-04-7 serves as a privileged fragment for exploring halogen-bonding interactions with the glycine-rich P-loop. The ortho-bromo substituent enforces a conformation that positions the bromine atom for potential interaction with backbone carbonyl oxygens of P-loop residues, a binding mode confirmed for structurally related diazaspirocycles by X-ray crystallography [2]. The C3-carboxylic acid allows rapid amide coupling to install hinge-binding heterocycles in a single step, enabling efficient SAR expansion around the P-loop vector [2]. Procure this compound when the objective is to probe a halogen-bonding interaction space inaccessible to meta- or para-bromo analogs, and when synthetic efficiency for library generation is a key requirement [2].

CNS Neurokinin Receptor Antagonist Lead Optimization with Balanced Physicochemical Properties

For a CNS-penetrant NK1 or dual NK1/NK2 antagonist program, CAS 1326812-04-7 occupies a strategically important SAR position due to its N8-propyl group, which provides an intermediate lipophilicity profile (predicted clogP ~2.8-3.2) compared to N8-methyl and N8-benzyl analogs [1]. The Janssen patent demonstrates that the diaza-spiro[4.5]decane scaffold with appropriate N-substitution yields orally active, CNS-penetrant neurokinin antagonists with antiemetic and visceral analgesic activity [1]. The 2-bromobenzoyl group further differentiates this compound from unsubstituted or para-substituted benzoyl analogs by providing a distinct electronic and steric profile for receptor subtype selectivity optimization. This compound is appropriate for in vivo proof-of-concept studies where balanced CNS exposure and metabolic stability are critical decision-making parameters [1].

High-Purity Starting Material for Biophysical Fragment Screening and SPR Assay Development

The 98% HPLC purity specification and full analytical characterization (MDL number, molecular weight) of commercially supplied CAS 1326812-04-7 make it directly suitable for biophysical screening without the need for re-purification . In a fragment-based drug discovery (FBDD) setting, where compounds are screened at high concentrations (100 µM – 1 mM) against protein targets by SPR, NMR, or thermal shift assay, the reduced impurity burden (2% vs. typical 5%) minimizes false-positive hits from impurity-driven non-specific binding [2]. This compound is recommended for quantitative biophysical assays where precise concentration-response curves are required, and where the carboxylic acid handle enables subsequent SPR-compatible biotinylation or fluorophore conjugation for orthogonal assay formats [2].

Quote Request

Request a Quote for 4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.